molecular formula C52H70O35 B561663 D-Cellotetraose tetradecaacetate CAS No. 83058-25-7

D-Cellotetraose tetradecaacetate

Cat. No.: B561663
CAS No.: 83058-25-7
M. Wt: 1255.097
InChI Key: NKUTUOSZFVYRTC-NZEQKUHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cellotetraose tetradecaacetate, also known as this compound, is a useful research compound. Its molecular formula is C52H70O35 and its molecular weight is 1255.097. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of D-Cellotetraose Tetradecaacetate is Cellulose 1,4-beta-cellobiosidase , an enzyme found in the bacterium Clostridium thermocellum . This enzyme plays a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

It is known to interact with its target enzyme, possibly by mimicking the natural substrate of the enzyme, cellulose . This interaction could lead to changes in the enzyme’s activity, potentially enhancing or inhibiting its ability to degrade cellulose.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cellulose degradation. By interacting with Cellulose 1,4-beta-cellobiosidase, the compound could influence the breakdown of cellulose into simpler sugars. These sugars can then be metabolized by the bacterium for energy .

Pharmacokinetics

Based on its chemical structure, it is soluble in dichloromethane , which could influence its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on cellulose degradation. By modulating the activity of Cellulose 1,4-beta-cellobiosidase, the compound could affect the rate at which cellulose is broken down and metabolized by the bacterium .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, the compound is stable at temperatures of -20°C , suggesting that it could be less effective or unstable at higher temperatures.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUTUOSZFVYRTC-NZEQKUHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H70O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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